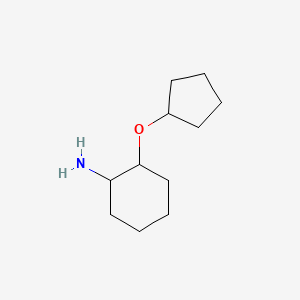![molecular formula C10H15NS B13272437 N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B13272437.png)
N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine is an organic compound with the molecular formula C10H15NS It features a cyclopropane ring attached to an amine group, which is further connected to a thiophene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 3-methylthiophene, is subjected to a Friedel-Crafts acylation reaction to introduce an ethyl group at the 2-position.
Cyclopropanation: The resulting intermediate undergoes a cyclopropanation reaction using a suitable cyclopropane precursor, such as diazomethane, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydroxide, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives, substituted thiophenes.
Scientific Research Applications
N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
N-[1-(3-methylthiophen-2-yl)ethyl]cyclobutanamine: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
N-[1-(3-methylthiophen-2-yl)ethyl]cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.
Uniqueness
N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C10H15NS/c1-7-5-6-12-10(7)8(2)11-9-3-4-9/h5-6,8-9,11H,3-4H2,1-2H3 |
InChI Key |
ICQHUSLOHKVWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13272354.png)
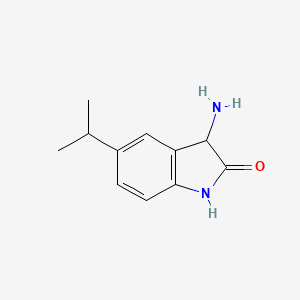
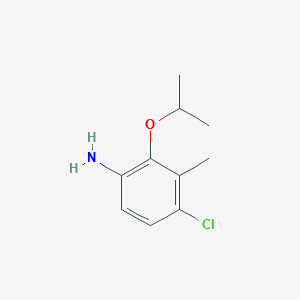

![3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide](/img/structure/B13272403.png)
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13272407.png)
![3-[(1-Methoxypropan-2-yl)oxy]azetidine](/img/structure/B13272416.png)
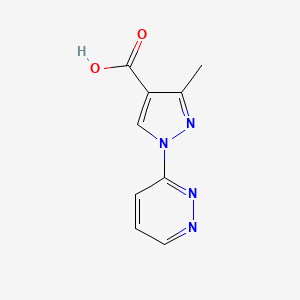
![(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine](/img/structure/B13272432.png)
![3-[(4-Tert-butylcyclohexyl)amino]propan-1-ol](/img/structure/B13272434.png)

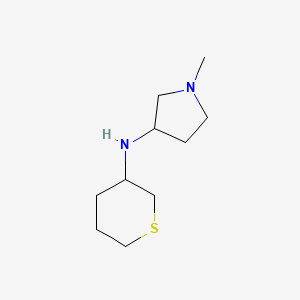
![(Heptan-3-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13272447.png)
